4-Isothiocyanatobenzoyl-DL-homoserine lactone
Overview
Description
4-Isothiocyanatobenzoyl-DL-homoserine lactone is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol . It is a derivative of homoserine lactone, which is a key signaling molecule in bacterial quorum sensing. The compound features an isothiocyanate group attached to a benzoyl moiety, which is further linked to a homoserine lactone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatobenzoyl-DL-homoserine lactone typically involves the following steps:
Formation of Benzoyl Chloride Intermediate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.
Coupling with Homoserine Lactone: The benzoyl isothiocyanate is then coupled with DL-homoserine lactone under basic conditions to yield the final product.
The reaction conditions generally involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobenzoyl-DL-homoserine lactone can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
4-Isothiocyanatobenzoyl-DL-homoserine lactone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its role in bacterial quorum sensing and its potential to inhibit bacterial communication.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatobenzoyl-DL-homoserine lactone involves its interaction with bacterial quorum sensing pathways. The isothiocyanate group can react with nucleophilic sites on bacterial proteins, potentially disrupting their function and inhibiting bacterial communication. This can lead to a reduction in virulence and biofilm formation.
Comparison with Similar Compounds
Similar Compounds
- N-Octanoyl-L-homoserine lactone
- N-(3-Hydroxydodecanoyl)-DL-homoserine lactone
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Uniqueness
4-Isothiocyanatobenzoyl-DL-homoserine lactone is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other homoserine lactone derivatives. This unique functional group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological applications.
Biological Activity
4-Isothiocyanatobenzoyl-DL-homoserine lactone (IBH) is a compound that has garnered attention in the field of biological research due to its diverse biological activities, particularly as a quorum sensing modulator and its potential therapeutic applications. This article will explore the various aspects of its biological activity, including mechanisms of action, case studies, and comparative analyses with other compounds.
Overview of this compound
This compound is a synthetic derivative that belongs to the class of isothiocyanates. These compounds are known for their bioactive properties and have been studied for their roles in plant defense mechanisms as well as their potential applications in human health.
Quorum Sensing Modulation
One of the primary biological activities of IBH is its role as a quorum sensing modulator . Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. IBH has been shown to interfere with this signaling pathway, potentially leading to the inhibition of virulence factors in pathogenic bacteria. This modulation can disrupt biofilm formation and reduce pathogenicity, making IBH a candidate for developing new antimicrobial agents.
Inhibition of Cellular Pathways
Research indicates that IBH may inhibit specific cellular pathways involved in cancer progression. It has been associated with the downregulation of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of IBH, it is helpful to compare it with other related compounds. Below is a table summarizing key characteristics:
Compound Name | Quorum Sensing Modulation | CDK Inhibition | Antimicrobial Activity | Reference |
---|---|---|---|---|
This compound | Yes | Yes | Yes | |
Astilbin | Moderate | No | Moderate | |
Neoisoastilbin | Yes | No | High |
Case Studies
Several studies have explored the biological activity of IBH:
- Antimicrobial Efficacy : A study demonstrated that IBH exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial communication, thereby inhibiting biofilm formation and virulence.
- Cancer Cell Studies : In vitro studies using cancer cell lines have shown that IBH induces apoptosis through the activation of caspase pathways while inhibiting CDK activity, leading to cell cycle arrest at the G1 phase .
- Inflammatory Response Modulation : Another investigation highlighted IBH's potential in modulating inflammatory responses by downregulating pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
Research Findings
Recent findings underscore the potential therapeutic applications of IBH:
- Pharmacokinetics : Studies indicate that IBH has favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions, which are crucial for its effectiveness as a therapeutic agent.
- Toxicological Studies : Preliminary toxicological assessments suggest that IBH exhibits low toxicity profiles in mammalian models, making it a safer alternative compared to traditional antimicrobial agents.
Properties
IUPAC Name |
4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUPAVIAPDIGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58394-58-4 | |
Record name | 4-Isothiocyanatobenzoyl-DL-homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBHL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 58394-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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